2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group, a phenoxy group, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Phenoxy Group Introduction: The final step involves the reaction of the sulfonamide intermediate with 2-chloroacetamide to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are common.
Major Products
Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl sulfonamide.
Reduction: Formation of 2-(4-(N-(3-(3-chlorophenyl)-3-aminopropyl)sulfamoyl)phenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to specific receptors or enzymes, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Acetaminophen: Contains a similar phenoxyacetamide structure but lacks the sulfonamide group.
Chloramphenicol: Contains a chlorophenyl group but differs in its overall structure and mechanism of action.
Uniqueness
2-(4-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[[3-(3-chlorophenyl)-3-hydroxypropyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c18-13-3-1-2-12(10-13)16(21)8-9-20-26(23,24)15-6-4-14(5-7-15)25-11-17(19)22/h1-7,10,16,20-21H,8-9,11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMNLXXUYSCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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